Physicochemical Profiling of 2,2-Dimethylpiperazine and Acetic Acid Systems: From Solvation to Salt Formation
Physicochemical Profiling of 2,2-Dimethylpiperazine and Acetic Acid Systems: From Solvation to Salt Formation
Topic: Physicochemical properties of acetic acid and 2,2-dimethylpiperazine blends Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1]
[1]
Executive Summary
The binary system of 2,2-dimethylpiperazine (2,2-DMP) and acetic acid (AcOH) represents a critical interface between organic synthesis, thermodynamic modeling, and sustainable process engineering.[1] Unlike simple solvent mixtures, this blend involves a strong acid-base exothermic interaction, leading to the formation of protic ionic liquids (PILs) or deep eutectic solvents (DES).
For the drug development professional, this blend offers a pathway to solubility enhancement of poorly water-soluble APIs via counter-ion screening.[1] For the process engineer, the steric hindrance of 2,2-DMP (provided by the gem-dimethyl group) offers unique CO₂ absorption kinetics compared to unsubstituted piperazine, while acetic acid serves as a tunable proton donor to modulate viscosity and volatility.[1]
This guide provides a rigorous technical analysis of the physicochemical properties, molecular interactions, and characterization protocols for 2,2-DMP/AcOH blends.[1]
Molecular Interactions & Reaction Thermodynamics[1]
The Steric Advantage
2,2-Dimethylpiperazine (
-
Electronic Effect: The methyl groups are electron-donating, theoretically increasing the basicity of the adjacent N1 nitrogen.
-
Steric Effect: The bulkiness hinders the approach of large electrophiles (or CO₂) to N1, often directing reactivity to the unhindered N4 position or altering the packing efficiency of resulting salts.
Acid-Base Equilibria
Upon mixing with acetic acid, 2,2-DMP undergoes proton transfer.[1] Because 2,2-DMP is a diamine, two distinct stoichiometric states exist:
-
Mono-protonation (1:1 Molar Ratio): Formation of 2,2-dimethylpiperazin-1-ium acetate.[1]
-
Di-protonation (1:2 Molar Ratio): Formation of 2,2-dimethylpiperazine-1,4-diium diacetate.[1]
This reaction is highly exothermic . In the absence of solvent, the 1:2 mixture typically forms a viscous ionic liquid or a low-melting solid (salt), exhibiting properties distinct from either precursor.
Visualization of Reaction Pathways
The following diagram illustrates the equilibrium species present in the blend, governed by the molar ratio (
Figure 1: Stepwise protonation pathway of 2,2-dimethylpiperazine in acetic acid media.
Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The properties of this blend are non-linear with respect to composition due to the transition from molecular solvation to ionic lattice formation.
Density and Excess Molar Volume
Unlike ideal mixtures where volumes are additive, the 2,2-DMP/AcOH blend exhibits a negative excess molar volume (
-
Mechanism: Strong hydrogen bonding and ion-ion Coulombic interactions pull the molecules closer than their pure states.[1]
-
Trend: Density increases as the mole fraction of acid approaches the stoichiometric points (0.5 and 0.67), typically exceeding 1.05 g/cm³ (pure AcOH is 1.05 g/cm³, pure 2,2-DMP solid density is ~1.1 g/cm³).
Viscosity Profile
Viscosity is the most sensitive indicator of salt formation.
-
Low Acid Fraction: Solution behaves as a solvated amine; viscosity is moderate.
-
Stoichiometric Point (1:2): Viscosity peaks dramatically. The system resembles a Protic Ionic Liquid (PIL). The formation of a hydrogen-bond network between the acetate anions and the piperazinium protons creates significant resistance to flow.[1]
-
Excess Acid: Viscosity decreases as free acetic acid dilutes the ionic network.
Thermal Properties (Melting Point & Stability)
-
Pure 2,2-DMP: mp ~118°C.[1]
-
Blend: Exhibits a eutectic depression. However, the specific salt (1:2 stoichiometry) often has a high melting point (>120°C) unless the steric hindrance of the gem-dimethyl groups disrupts the crystal lattice sufficiently to suppress the melting point below 100°C (forming a Deep Eutectic Solvent).
-
Volatility: The salt form has negligible vapor pressure compared to the free base, making it ideal for high-temperature scrubbing applications.
Comparative Property Data
Table 1: Estimated Physicochemical Trends based on Piperazine Analogues
| Property | Pure 2,2-DMP | Pure Acetic Acid | 1:2 Blend (Salt Form) | Trend Logic |
| Physical State (25°C) | Solid (Crystalline) | Liquid | Viscous Liquid / Soft Solid | Lattice disruption by methyl groups.[1] |
| Density (g/cm³) | ~1.10 (Solid) | 1.049 | 1.12 - 1.18 | Ionic packing density > molecular packing.[1] |
| Viscosity (cP) | N/A (Solid) | 1.22 | > 500 | Strong H-bond networking.[1] |
| pKa (Water) | ~9.8 (N4), ~5.4 (N1)* | 4.76 | N/A | Gem-dimethyl lowers N1 pKa via steric hindrance.[1] |
| Hygroscopicity | Moderate | High | Very High | Ionic species avidly absorb atmospheric water. |
> Note: Exact values depend on water content. Even trace water (0.1%) significantly reduces the viscosity of amine-acid blends.[1]
Experimental Characterization Protocols
For researchers generating primary data, the following self-validating protocols are recommended.
Sample Preparation (Exotherm Control)
Objective: Prepare a precise mole-fraction blend without thermal degradation.
-
Gravimetric Addition: Use an analytical balance (±0.1 mg). Do not rely on volumetric addition due to significant volume contraction.
-
Cooling: Place the vessel containing Acetic Acid in an ice bath (0°C).
-
Stepwise Addition: Add solid 2,2-DMP in small aliquots with continuous magnetic stirring.
-
Degassing: Sonicate the final mixture for 10 minutes to remove micro-bubbles formed during mixing, which fatally skew density measurements.
Density Measurement (Oscillating U-Tube)
Standard: ASTM D4052
-
Instrument: Anton Paar DMA 4500 or equivalent.
-
Protocol:
-
Inject sample at T = 293.15 K.
-
Ensure no bubbles are visible in the camera view (viscous samples trap bubbles easily).
-
Measure at varying temperatures (293K to 353K) to determine the thermal expansion coefficient (
). -
Validation: Viscosity correction must be enabled on the instrument, as high viscosity dampens the oscillation frequency.
-
Rheological Profiling (Viscosity)
Standard: ASTM D445 (Capillary) or Rotational Rheometry
-
Instrument: Cone-and-Plate Rheometer (e.g., TA Instruments DHR).[1]
-
Why Cone-and-Plate? Capillary viscometers often clog or require excessive volume for viscous salts.[1]
-
Protocol:
-
Use a 40mm, 2° cone geometry.
-
Perform a shear rate sweep (1 to 100
) to check for Newtonian behavior.[1] -
Fit data to the Arrhenius equation:
to determine the activation energy of flow ( ).
-
Characterization Workflow Diagram
This workflow ensures data integrity from synthesis to analysis.
Figure 2: Integrated workflow for the physicochemical characterization of amine-acid blends.
Applications & Significance
Carbon Capture (Acid Gas Treating)
Aqueous blends of 2,2-DMP are superior to generic piperazine in specific contexts.[1] The addition of acetic acid (or formation of the acetate) creates a buffered system.
-
Benefit: The gem-dimethyl group reduces the stability of the carbamate formed upon CO₂ reaction, facilitating lower energy regeneration (stripping) compared to unhindered amines.
-
Role of Acetate: Acts as a physical solvent enhancer and proton shuttle, potentially increasing the CO₂ loading capacity.
Pharmaceutical Salt Selection
In drug development, 2,2-DMP is often a pharmacophore (e.g., in FAK inhibitors).[1]
-
Acetate Salt: Using acetic acid to form the 2,2-dimethylpiperazinium acetate salt often yields a solid with improved water solubility compared to the free base, critical for bioavailability studies.
-
Protocol: Crystallization from an ethanol/acetic acid mixture is a common purification technique for these intermediates.
References
-
Thermodynamic Modeling of Piperazine Systems
- Source: University of Texas
- Context: Fundamental thermodynamic models for piperazine/acid gas systems, serving as the baseline for hindered amine behavior.
-
URL: (General Reference for Amine Thermodynamics)[1]
-
Synthesis and Properties of 2,2-Dimethylpiperazine Derivatives
-
Deep Eutectic Solvents (Amine + Carboxylic Acid)
- Source: Chemical Reviews (ACS).
- Context: General density and viscosity scaling laws for ammonium/acid DES systems.
-
URL:
-
Physical Properties of Piperazine
- Source: NIST Chemistry WebBook.
- Context: Baseline thermochemical d
-
URL:[1]
-
Patent Literature on 2,2-DMP Salts
- Source: Google P
-
Context: Use of acetic acid in the synthesis and purification of 2,2-DMP containing drugs.[8]
-
URL:
Sources
- 1. 2,2-DIMETHYL-PIPERAZINE | 84477-72-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Estimating the density of deep eutectic solvents applying supervised machine learning techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
